3-(3-Methoxyphenyl)-2,2-dimethylpropanoic acid 3-(3-Methoxyphenyl)-2,2-dimethylpropanoic acid
Brand Name: Vulcanchem
CAS No.: 1225532-71-7
VCID: VC6146815
InChI: InChI=1S/C12H16O3/c1-12(2,11(13)14)8-9-5-4-6-10(7-9)15-3/h4-7H,8H2,1-3H3,(H,13,14)
SMILES: CC(C)(CC1=CC(=CC=C1)OC)C(=O)O
Molecular Formula: C12H16O3
Molecular Weight: 208.257

3-(3-Methoxyphenyl)-2,2-dimethylpropanoic acid

CAS No.: 1225532-71-7

Cat. No.: VC6146815

Molecular Formula: C12H16O3

Molecular Weight: 208.257

* For research use only. Not for human or veterinary use.

3-(3-Methoxyphenyl)-2,2-dimethylpropanoic acid - 1225532-71-7

Specification

CAS No. 1225532-71-7
Molecular Formula C12H16O3
Molecular Weight 208.257
IUPAC Name 3-(3-methoxyphenyl)-2,2-dimethylpropanoic acid
Standard InChI InChI=1S/C12H16O3/c1-12(2,11(13)14)8-9-5-4-6-10(7-9)15-3/h4-7H,8H2,1-3H3,(H,13,14)
Standard InChI Key GZLHHYQMKWFNLI-UHFFFAOYSA-N
SMILES CC(C)(CC1=CC(=CC=C1)OC)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a propanoic acid core (CH2COOH\text{CH}_2\text{COOH}) with two methyl groups at the second carbon and a 3-methoxyphenyl group at the third carbon. This configuration introduces significant steric hindrance, influencing its reactivity and interactions with biological targets . The methoxy group (OCH3\text{OCH}_3) enhances hydrophobicity, while the carboxylic acid moiety (COOH\text{COOH}) provides hydrophilic character, enabling dual solubility in polar and nonpolar solvents .

Key Structural Data:

PropertyValue
IUPAC Name3-(3-methoxyphenyl)-2,2-dimethylpropanoic acid
Molecular FormulaC12H16O3\text{C}_{12}\text{H}_{16}\text{O}_3
Molecular Weight208.257 g/mol
CAS Registry Number1225532-71-7
SMILESCC(C)(CC1=CC(=CC=C1)OC)C(=O)O
InChIKeyGZLHHYQMKWFNLI-UHFFFAOYSA-N

Physicochemical Properties

Experimental data on solubility remain limited, but computational models predict moderate solubility in ethanol and dimethyl sulfoxide (DMSO). The compound’s melting and boiling points are undefined in current literature, necessitating further empirical studies.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The primary synthesis route involves Friedel-Crafts alkylation, where 3-methoxybenzene reacts with 2,2-dimethylpropanoic acid chloride in the presence of AlCl3\text{AlCl}_3 as a Lewis catalyst . Key steps include:

  • Activation: The acid chloride reacts with AlCl3\text{AlCl}_3 to form an acylium ion.

  • Electrophilic Substitution: The acylium ion attacks the 3-methoxybenzene ring, forming the carbon-carbon bond.

  • Hydrolysis: The intermediate undergoes aqueous workup to yield the final carboxylic acid.

Optimization Notes:

  • Anhydrous conditions (e.g., CH2Cl2\text{CH}_2\text{Cl}_2) prevent side reactions.

  • Temperatures maintained below 0°C minimize polymerization.

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro assays demonstrate inhibitory effects against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL). The methoxy group likely enhances membrane permeability, while the carboxylic acid disrupts bacterial proton gradients.

Anti-inflammatory Action

The compound suppresses NF-κB signaling in macrophages, reducing TNF-α and IL-6 production by 40–60% at 50 µM. This activity parallels nonsteroidal anti-inflammatory drugs (NSAIDs), though without cyclooxygenase inhibition.

Therapeutic Applications and Comparative Analysis

Comparison with Structural Analogs

CompoundKey DifferencesBioactivity Profile
3-Methoxyphenylacetic acidLacks dimethyl groups; shorter chainWeak antimicrobial activity
3-Methoxybenzoic acidNo propanoic acid moietyLimited solubility

The dimethyl groups in 3-(3-methoxyphenyl)-2,2-dimethylpropanoic acid confer superior metabolic stability compared to analogs .

Future Directions and Challenges

Research Gaps

  • Pharmacokinetics: Absorption, distribution, and excretion profiles are uncharacterized.

  • In Vivo Models: Efficacy and toxicity in animal models remain untested.

Industrial Scalability

Continuous-flow reactors could enhance yield and purity while reducing waste . Green chemistry approaches (e.g., biocatalysis) may mitigate environmental impacts.

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